Ethyl 2-(1H-indol-2-yl)propanoate
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)9(2)12-8-10-6-4-5-7-11(10)14-12/h4-9,14H,3H2,1-2H3 |
InChI Key |
NNOVTMPJTFFHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds derived from indole structures. For instance, derivatives of ethyl 2-(1H-indol-2-yl)propanoate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Screening
A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant growth inhibition in several cancer cell lines, including HeLa and MCF7. The structure-activity relationship revealed that specific modifications could enhance anticancer efficacy, suggesting a pathway for future drug development .
Neuroprotective Effects
Research has also indicated that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound improved cognitive function and reduced markers of neuroinflammation.
Case Study: Neuroprotection
In a study investigating the effects of indole derivatives on Alzheimer's disease models, this compound showed a marked improvement in cognitive performance compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest it disrupts bacterial cell membranes and inhibits critical metabolic pathways, making it a candidate for further exploration in antibiotic development.
Case Study: Antimicrobial Evaluation
A research study reported that derivatives of this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(1H-indol-2-yl)propanoate with structurally related indole esters, emphasizing differences in substituents, physicochemical properties, and applications:
Key Findings:
Structural Influence on Reactivity :
- The position of the indole substituent (2- vs. 3-) significantly impacts reactivity. For instance, indole-3-yl derivatives (e.g., Ethyl 2-(1H-indol-3-yl)acetate) are more commonly associated with biological activity due to their resemblance to tryptophan metabolites .
- Ester chain length (ethyl vs. methyl vs. propyl) modulates lipophilicity and metabolic stability. Propyl esters (e.g., Propyl 2-(1H-indol-3-yl)acetate) exhibit enhanced bioavailability compared to shorter-chain analogs .
Synthetic Utility: this compound is pivotal in multi-step syntheses, such as the formation of chromenylmethyl intermediates for alkaloids . Hydrolysis of the ethyl ester group (via LiOH) is a common step, though spontaneous decarboxylation necessitates immediate use of intermediates .
Safety Considerations: Ethyl indole esters generally exhibit moderate acute toxicity (e.g., H302: harmful if swallowed) and skin irritation (H315) . Substituents like methyl groups (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) may exacerbate hazards due to increased reactivity .
Biological Activity: Indole-3-yl derivatives are frequently explored for anticancer applications. For example, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key intermediate in antitumor drug development .
Preparation Methods
Direct Esterification of Propanoic Acid Precursors
A foundational approach to synthesizing ethyl 2-(1H-indol-2-yl)propanoate involves the direct esterification of 3-(1H-indol-2-yl)propanoic acid. This method, detailed in Arkivoc , employs ethanol as the esterifying agent under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group reacts with ethanol in the presence of a catalytic acid (e.g., sulfuric acid or hydrochloric acid). The procedure begins with dissolving 3-(1H-indol-2-yl)propanoic acid in excess ethanol, followed by refluxing at 80–100°C for 6–12 hours. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from a petroleum ether-benzene mixture, yielding 82% of the target ester .
Critical to this method is the exclusion of moisture to prevent hydrolysis reversibility. Nuclear magnetic resonance (NMR) analysis confirms the ester’s structure, with characteristic peaks at δ 1.25 ppm (triplet, -CH2CH3) and δ 4.12 ppm (quartet, -OCH2CH3) in the -NMR spectrum . Infrared (IR) spectroscopy further validates the ester carbonyl stretch at approximately 1740 cm . While this method offers high yields and simplicity, scalability is limited by the availability of the propanoic acid precursor, which often requires multi-step synthesis.
Fischer Indole Synthesis Followed by Esterification
The Fischer indolization strategy, adapted from PMC , constructs the indole ring system de novo, followed by esterification to introduce the propanoate moiety. This two-step process begins with the condensation of phenylhydrazine derivatives with levulinic acid or succinic semialdehyde under acidic conditions (e.g., acetic acid or methanolic sulfuric acid). For instance, heating phenylhydrazine hydrochloride with levulinic acid at 80°C for 3 hours generates 2-methylindole derivatives . Subsequent esterification of the intermediate carboxylic acid with ethanol and sulfuric acid under reflux yields this compound.
This method’s advantage lies in its modularity, allowing substitution at the indole C2, C3, and C5 positions. However, yields are moderate (55–60%) due to competing side reactions during indole cyclization . Microwave-assisted Fischer indolization, as reported in PMC , reduces reaction times from hours to minutes (120°C, 10 minutes) but requires specialized equipment. Purification via silica gel chromatography with ethyl acetate/hexane eluents ensures product homogeneity, as evidenced by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Grignard Reagent-Mediated Alkylation
A multi-step synthesis leveraging Grignard reagents is documented in Arkivoc , wherein ethyl 3-(1H-indol-2-yl)propanoate is alkylated to introduce additional substituents. Starting with ethyl 3-(1H-indol-2-yl)propanoate, the reaction with methylmagnesium iodide in dry ether at room temperature for 20 hours forms a tertiary alcohol intermediate. After aqueous workup (saturated NH4Cl), the alcohol undergoes cyclialkylation using polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) to yield fused indole derivatives . Although this route primarily targets cyclized products, the initial Grignard step highlights the reactivity of the ester’s α-position, offering a pathway for functionalization.
Key challenges include the sensitivity of Grignard reagents to moisture and the need for inert atmospheres. The reaction’s -NMR spectrum reveals deshielded methylene protons (δ 2.45–2.65 ppm) adjacent to the ester carbonyl, confirming successful alkylation . Yields for the Grignard step exceed 80%, but subsequent cyclialkylation reduces overall efficiency to 60–65% .
Catalytic Methods and Optimization
Recent advancements emphasize catalytic efficiency and green chemistry principles. A study in ACS Omega explores indium(III) chloride-catalyzed reactions between 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate. Although the primary product was misassigned initially, the optimized protocol (reflux at 110°C for 2 hours) achieves 36% yield after silica gel chromatography . The use of indium(III) chloride minimizes side reactions, as confirmed by mass spectrometry (MS) and -NMR .
Comparative analysis reveals that Lewis acids like InCl3 outperform protic acids in minimizing ester hydrolysis. For example, reactions catalyzed by sulfuric acid exhibit 15–20% lower yields due to competing decarboxylation . Additionally, solvent selection critically impacts reaction kinetics: ethyl acetate enhances solubility of indole precursors, whereas dichloromethane facilitates faster chromatographic separation .
Industrial-Scale Synthesis and Process Considerations
Scalable production of this compound demands cost-effective and reproducible protocols. The PMC method’s adaptation for parallel synthesis enables multi-gram production with >55% overall yield. Key optimizations include:
-
Precursor Availability : Commercial phenylhydrazine hydrochlorides reduce synthesis time versus in-house preparations .
-
Catalyst Recycling : Indium(III) chloride recovery via aqueous extraction decreases material costs .
-
Purification Techniques : Switchable solvents (e.g., ethyl acetate/hexane) streamline product isolation without compromising purity .
Industrial workflows prioritize continuous flow reactors over batch systems to enhance heat transfer and reduce reaction times. For instance, Fischer indolization in microreactors achieves 95% conversion in 30 minutes, compared to 3 hours in batch .
Q & A
Basic Question: What are the optimal synthetic routes for Ethyl 2-(1H-indol-2-yl)propanoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves coupling indole derivatives with propanoate esters. Key methods include:
- Reagent Selection : Alkynyl acid acetic and K₂CO₃ in acetonitrile under reflux (0°C to room temperature, 72 hours) for introducing substituents .
- Esterification : Ethyl acetate as a solvent under reflux conditions for ester formation .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling agents like EDC/HOBt) and reaction times (overnight for amide bond formation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₃H₁₃NO₂: 215.0946) .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Advanced Question: How can computational chemistry predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to study electrophilic substitution sites on the indole ring .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the C-3 position of indole is reactive toward electrophiles .
- Transition State Modeling : Simulate reaction pathways (e.g., Michael additions) using Gaussian 16 to predict activation energies and regioselectivity .
Advanced Question: What catalytic systems enhance enantioselectivity in synthesizing this compound derivatives?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric induction in intramolecular cyclizations .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions, achieving >90% ee in nitro-Mannich reactions .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve racemic mixtures via selective ester hydrolysis .
Safety Question: What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS classification: H315/H319) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- Waste Disposal : Neutralize with dilute NaOH before disposal to degrade reactive intermediates .
Advanced Question: How do structural modifications of this compound influence its biological activity?
Methodological Answer:
- SAR Studies :
- In Vitro Assays : Test COX-2 inhibition (IC₅₀) using ELISA and cell viability (MTT assay) in macrophage models .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for similar indole-propanoate derivatives?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify critical factors .
- Reproducibility Checks : Validate reported protocols (e.g., 97% yield in ) by replicating under inert (N₂) vs. ambient conditions .
- Byproduct Analysis : Employ LC-MS to detect side products (e.g., dimerization) that reduce yields .
Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
